molecular formula C13H15N3O3S B2377098 N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide CAS No. 1798526-39-2

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2377098
CAS RN: 1798526-39-2
M. Wt: 293.34
InChI Key: LOJJVWBOLMEISO-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide, also known as MDPB, is a sulfonamide derivative that has been extensively studied for its potential use in the treatment of various diseases. MDPB has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticonvulsant effects.

Scientific Research Applications

Pharmacological Characterization and Receptor Antagonism

Research has identified compounds structurally related to N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide as potent selective antagonists for certain receptors, like the endothelin ET(A) receptor. For example, YM598, a novel selective endothelin ET(A) receptor antagonist, has been synthesized to exhibit superior antagonistic activity and higher selectivity in vitro and in vivo compared to bosentan, an ET(A)/ET(B) non-selective antagonist (Yuyama et al., 2003). Additionally, research into the prevention of subarachnoid hemorrhage-induced cerebral vasospasm has explored the effectiveness of oral treatment with endothelin (ET) receptor antagonists, highlighting the potential therapeutic applications of these compounds (Zuccarello et al., 1996).

Molecular Dynamics and Chemical Properties

Studies have also delved into the molecular dynamics and corrosion inhibition properties of related compounds, providing insights into the chemical behavior and potential applications in materials science. For instance, the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations, shedding light on their global reactivity parameters and binding energies on metal surfaces (Kaya et al., 2016).

Photodynamic Therapy and Cancer Treatment

Further research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed promising photophysical and photochemical properties for applications in photodynamic therapy, a treatment method for cancer. These studies have focused on the synthesis, characterization, and evaluation of new compounds for their suitability as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antitumor and Antifungal Activities

Research into sulfonamide-focused libraries has identified compounds with significant antitumor and antifungal activities. This includes the evaluation of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, demonstrating the potential of these compounds in developing new therapeutic agents for various diseases (Owa et al., 2002).

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-4-5-12(6-10(9)2)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJVWBOLMEISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide

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